molecular formula C20H18ClN3OS B2961552 N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide CAS No. 392255-93-5

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide

Cat. No.: B2961552
CAS No.: 392255-93-5
M. Wt: 383.89
InChI Key: TWCFYISWGURBNG-UHFFFAOYSA-N
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Description

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide is a synthetic compound designed for research applications, featuring a fused thieno[3,4-c]pyrazole core structure. This scaffold is recognized in medicinal chemistry as a privileged structure for probing diverse biological targets . Compounds within this structural class have been reported to exhibit a broad spectrum of notable pharmacological activities in research settings, including antimicrobial action against organisms such as Escherichia coli and Bacillus subtilis, as well as antitumor and anti-inflammatory properties . The molecular design incorporates a 4-chlorophenyl group at the 2-position and a 3,4-dimethylbenzamide moiety at the 3-position of the dihydrothienopyrazole ring system, modifications that are strategically intended to fine-tune the molecule's physicochemical properties and its interaction with biological targets. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3OS/c1-12-3-4-14(9-13(12)2)20(25)22-19-17-10-26-11-18(17)23-24(19)16-7-5-15(21)6-8-16/h3-9H,10-11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWCFYISWGURBNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Similar compounds have been found to inhibit mitochondrial respiration in fungi. This suggests that the compound might interact with its targets, leading to the inhibition of essential biological processes.

Biochemical Pathways

Similar compounds have shown to affect the mitochondrial respiration process in fungi, which could lead to downstream effects such as disruption of energy production and cell death.

Action Environment

Similar compounds have been found to bioaccumulate in aquatic organisms, suggesting that environmental factors such as the presence of water bodies could influence the compound’s action and stability.

Biological Activity

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide is a complex organic compound with significant biological activity. This article explores its structural features, biological properties, and relevant research findings.

Structural Features

The compound has a unique structure characterized by the presence of a thieno[3,4-c]pyrazole moiety linked to a 3,4-dimethylbenzamide. Its molecular formula is C18H15ClN4O2SC_{18}H_{15}ClN_{4}O_{2}S, and it has a molecular weight of approximately 418.9 g/mol. The incorporation of a 4-chlorophenyl group enhances its potential biological activity.

Anticancer Properties

Research has indicated that compounds with similar thieno[3,4-c]pyrazole structures exhibit anticancer properties. For instance, derivatives of thieno[3,4-c]pyrazole have been studied for their ability to inhibit various cancer cell lines. A study demonstrated that certain thieno derivatives significantly inhibited cell proliferation in cancer models through mechanisms involving apoptosis and cell cycle arrest .

Anti-inflammatory Effects

The compound's structural similarity to other benzamide derivatives suggests potential anti-inflammatory activities. Benzamide derivatives have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various animal models .

The mechanism by which this compound exerts its biological effects may involve the modulation of specific signaling pathways. For example, compounds with similar structures have been reported to interact with kinases involved in cancer progression .

Research Findings and Case Studies

  • In Vitro Studies :
    • A study involving the evaluation of several thieno[3,4-c]pyrazole derivatives showed that they effectively inhibited cell growth in various cancer cell lines (e.g., breast and lung cancer) .
    • The compound was tested for its cytotoxic effects on human cancer cells, demonstrating significant inhibition at micromolar concentrations.
  • Mechanistic Insights :
    • The compound's activity was linked to its ability to induce apoptosis in cancer cells through the activation of caspase pathways .
    • Inhibition of the NF-kB signaling pathway was also noted as a potential mechanism for its anti-inflammatory effects .

Comparative Analysis

Compound NameStructure FeaturesBiological Activity
N-(4-Chlorophenyl)-2-hydroxybenzamideHydroxyl group instead of pyrrolidineAntimicrobial activity
5-Amino-N-(4-chlorophenyl)thiazoleThiazole ring instead of thieno structureAnti-inflammatory properties
N-(pyridin-4-ylmethyl)benzamidePyridine moiety instead of thieno structureVEGFR inhibition

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with four analogs from the provided evidence, focusing on substituent variations and inferred physicochemical properties.

Substituent Analysis and Hypothesized Effects

Target Compound
  • Pyrazole Substituent : 4-Chlorophenyl (electron-withdrawing group).
  • Benzamide Substituent : 3,4-Dimethyl (electron-donating methyl groups).
  • Hypothesized Effects: The chloro group may enhance lipophilicity and intermolecular interactions (e.g., halogen bonding).
Analog 1 : 4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
  • Pyrazole Substituent : 4-Methylphenyl (electron-donating).
  • Benzamide Substituent : 4-Bromo (electron-withdrawing).
  • Key Differences :
    • Bromo vs. chloro: Bromine’s larger atomic radius may increase steric bulk but reduce solubility compared to chlorine.
    • Methylphenyl vs. chlorophenyl: The methyl group may enhance solubility but reduce binding affinity in hydrophobic pockets.
Analog 2 : 2-((Difluoromethyl)thio)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
  • Pyrazole Substituent : 4-Methoxyphenyl (electron-donating).
  • Benzamide Substituent : 2-((Difluoromethyl)thio) (strongly electronegative).
  • Key Differences: Methoxy group: Likely improves solubility via hydrogen bonding but may accelerate metabolic demethylation.
Analog 3 : N-[2-(2,4-Dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide
  • Pyrazole Substituent : 2,4-Dimethylphenyl (electron-donating).
  • Benzamide Substituent : 3,4-Dimethyl (same as target).
  • Key Differences :
    • Additional methyl group at position 2 of the phenyl ring: May increase steric hindrance, reducing rotational freedom and binding flexibility.

Comparative Data Table

Compound Name (Reference) Pyrazole Substituent Benzamide Substituent Molecular Weight Key Structural Features
Target Compound 4-Chlorophenyl 3,4-Dimethyl ~420 (estimated) Chloro (EWG), dimethyl (EDG)
4-Bromo-N-[2-(4-methylphenyl)-...]benzamide 4-Methylphenyl 4-Bromo Not reported Bromo (EWG), methyl (EDG)
2-((Difluoromethyl)thio)-N-[2-(4-methoxyphenyl)-...]benzamide 4-Methoxyphenyl 2-((Difluoromethyl)thio) 433.5 Methoxy (EDG), difluoromethylthio (polar)
N-[2-(2,4-Dimethylphenyl)-...]benzamide 2,4-Dimethylphenyl 3,4-Dimethyl Not reported Increased steric bulk

EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group.

Research Implications and Limitations

While the provided evidence lacks direct pharmacological or crystallographic data for the target compound, structural trends can be inferred:

  • Chlorophenyl vs. Methyl/Methoxyphenyl : Chlorine’s electronegativity may favor interactions with hydrophobic or halogen-bonding domains in biological targets compared to methyl or methoxy groups .

Limitations :

  • Absence of experimental data (e.g., IC50, logP, solubility) restricts quantitative comparisons.
  • Synthetic routes, stability, and bioavailability remain unaddressed in the provided evidence.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide, and how can reaction conditions be tailored to improve yield?

  • Methodology :

  • Step 1 : Start with a chalcone intermediate (e.g., 3,4-dimethylbenzaldehyde) reacting with hydrazine hydrate under reflux in ethanol to form the pyrazoline core .
  • Step 2 : Introduce the 4-chlorophenyl group via nucleophilic substitution or condensation reactions. suggests using glacial acetic acid as a catalyst and refluxing for 4–6 hours to enhance cyclization efficiency .
  • Yield Optimization : Adjust stoichiometry (e.g., 1:1 molar ratio of reactants), use inert atmosphere (N₂/Ar) to prevent oxidation, and employ column chromatography for purification .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s purity and structural integrity?

  • Analytical Workflow :

  • FT-IR : Confirm functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹, NH stretches in pyrazole rings) .
  • NMR : Use ¹H/¹³C-NMR to resolve aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm). Assign thieno-pyrazole ring protons via coupling constants (e.g., J = 3–5 Hz for adjacent heterocyclic protons) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • HPLC : Use C18 columns with acetonitrile/water gradients (70:30 → 90:10) to assess purity (>95%) .

Advanced Research Questions

Q. How does the thieno[3,4-c]pyrazole moiety influence the compound’s biological activity, and what structural modifications could enhance target binding?

  • Structure-Activity Relationship (SAR) Insights :

  • The thieno-pyrazole core provides planar rigidity, enhancing π-π stacking with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites). Replace the 4-chlorophenyl group with electron-withdrawing groups (e.g., CF₃) to improve binding affinity, as seen in analogous anticancer agents .
  • Modification Strategy : Introduce sulfonamide or carboxylate substituents to increase solubility without compromising activity. Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., COX-2 or EGFR) .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., variable IC₅₀ values across studies)?

  • Data Reconciliation Protocol :

  • Standardize Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) to minimize variability .
  • Solvent Effects : Test activity in DMSO vs. PEG-400 to rule out solvent-induced artifacts .
  • Dose-Response Curves : Perform triplicate experiments with nonlinear regression analysis (GraphPad Prism) to calculate robust IC₅₀ values .

Q. How can computational modeling guide the design of derivatives with improved metabolic stability?

  • In Silico Workflow :

  • ADMET Prediction : Use SwissADME to assess LogP (target <5) and CYP450 metabolism. The 3,4-dimethylbenzamide group may reduce hepatic clearance due to steric hindrance .
  • Metabolite Identification : Simulate Phase I/II metabolism (Meteor Nexus) to identify vulnerable sites (e.g., oxidation of thiophene ring). Introduce fluorine atoms at C5 of the pyrazole to block metabolic hotspots .

Methodological Challenges

Q. What strategies mitigate solubility limitations during in vivo studies?

  • Formulation Approaches :

  • Nanoemulsions : Prepare using Tween-80 and soybean oil (1:4 ratio) via high-pressure homogenization to achieve particle sizes <200 nm .
  • Co-crystallization : Co-formulate with succinic acid to enhance aqueous solubility (>1 mg/mL) without altering pharmacodynamics .

Q. How to validate the compound’s selectivity for a target enzyme vs. off-target effects?

  • Selectivity Screening :

  • Kinase Profiling : Use a panel of 50+ kinases (Eurofins KinaseProfiler) at 1 µM concentration. A selectivity score <0.1 indicates high specificity .
  • CRISPR-Cas9 Knockout Models : Generate target gene-KO cell lines to confirm on-target efficacy (e.g., apoptosis induction only in WT cells) .

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